Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate
Description
The compound Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate is a heterocyclic organic molecule featuring a fused imidazolino-purine core substituted with a 4-fluorophenyl group, methyl groups at positions 1 and 7, and a phenylmethyl ester side chain.
Key structural features include:
- Imidazolino-purine backbone: A bicyclic system combining imidazole and purine motifs, likely influencing its binding affinity to biological targets.
- 4-Fluorophenyl substituent: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs.
- Phenylmethyl ester: A labile ester group that may serve as a prodrug moiety for carboxylic acid activation.
Synthesis of such compounds typically involves coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) and purification via chromatography or supercritical fluid chromatography (SFC), as seen in structurally related fluorophenyl derivatives .
Properties
CAS No. |
898419-38-0 |
|---|---|
Molecular Formula |
C24H20FN5O4 |
Molecular Weight |
461.453 |
IUPAC Name |
benzyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20FN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-8-17(25)9-11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
FQNNIKXBSNAROF-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate (CAS No. 898419-38-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H20FN5O4 |
| Molecular Weight | 461.453 g/mol |
| IUPAC Name | Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate |
| Purity | ≥95% |
Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate exhibits a multifaceted mechanism of action primarily through interactions with various biological targets:
- Receptor Binding : Similar compounds have shown a high affinity for multiple receptors involved in signaling pathways related to cancer and inflammation. This compound may inhibit or activate these receptors depending on the context of its application.
-
Biochemical Pathways : The compound is believed to influence several biochemical pathways including:
- Antiviral activity
- Anti-inflammatory responses
- Anticancer mechanisms
- Antioxidant effects
- Antimicrobial properties.
Biological Activity
Research has indicated that derivatives of imidazolo-purine compounds like this one possess significant biological activities. The following activities have been documented:
- Anticancer Activity : Studies suggest that imidazolo-purine derivatives can induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptosis-related proteins .
- Antiviral Effects : Some compounds in this class have demonstrated efficacy against viral infections by inhibiting viral replication.
- Antimicrobial Properties : The compound may exhibit antimicrobial activity against a range of pathogens, potentially making it useful in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of similar imidazolo-purine derivatives. The research demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models through targeted receptor inhibition .
- Antiviral Research : Another study focused on the antiviral properties of related compounds. It was found that certain derivatives could inhibit the replication of viruses such as HIV and Hepatitis B by targeting specific viral enzymes.
- Antimicrobial Evaluation : A comprehensive evaluation of various imidazolo-purines revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The table below compares the target compound with structurally similar molecules from the evidence:
Key Observations :
- Fluorophenyl vs. Difluorophenyl : The target compound’s 4-fluorophenyl group may offer better steric compatibility in binding pockets compared to bulkier 3,5-difluorophenyl analogs .
- Ester vs. Amide : The phenylmethyl ester in the target compound could enhance cell permeability compared to the amide group in ’s derivative, though it may require metabolic activation .
Spectroscopic and Crystallographic Data
While direct spectral data for the target compound are unavailable, the following methodologies and trends apply:
Table 2: Spectroscopic Techniques for Structural Elucidation
Example Data for Fluorophenyl Analogs :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
